Acetamide, N-(1-acetyl-3-methylbutyl)-

Description

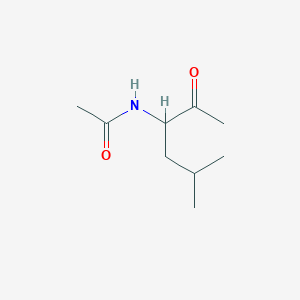

Acetamide, N-(1-acetyl-3-methylbutyl)- is a branched-chain acetamide derivative characterized by a nitrogen-bound 1-acetyl-3-methylbutyl substituent. The acetyl group and branched alkyl chain suggest unique physicochemical behaviors, such as altered lipophilicity and hydrogen-bonding capacity compared to simpler acetamides.

Properties

CAS No. |

30057-77-3 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N-(5-methyl-2-oxohexan-3-yl)acetamide |

InChI |

InChI=1S/C9H17NO2/c1-6(2)5-9(7(3)11)10-8(4)12/h6,9H,5H2,1-4H3,(H,10,12) |

InChI Key |

JMYYEAXGMJUFND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-acetyl-3-methylbutyl)- typically involves the reaction of acetic acid derivatives with amines. One common method is the reaction of acetic anhydride with 3-methylbutylamine under controlled conditions to form the desired acetamide compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Acetamide, N-(1-acetyl-3-methylbutyl)- often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-acetyl-3-methylbutyl)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Primary amines

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-(1-acetyl-3-methylbutyl)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-acetyl-3-methylbutyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Structural Comparison

The substituent on the acetamide nitrogen dictates molecular interactions and reactivity. Key analogs include:

Key Observations :

- Electron-withdrawing vs.

- Branching and hydrophobicity : Branched substituents (e.g., 1,1,3,3-tetramethylbutyl) increase lipophilicity, as seen in higher logP values for such compounds .

- Functional group diversity : The ketone in N-(1,1-dimethyl-3-oxobutyl)acetamide introduces hydrogen-bond acceptor sites, which may enhance solubility in polar solvents .

Physicochemical Properties

Substituents critically influence solubility, melting points, and stability:

| Compound Name | logP (Predicted) | Water Solubility (mg/L) | Melting Point (°C) |

|---|---|---|---|

| N-(3-Nitrophenyl)acetamide | 1.2 (Crippen method) | 1,230 | 152–154 |

| N-(1,1,3,3-Tetramethylbutyl)acetamide | 2.8 (Joback method) | <100 | Not reported |

| N-(3-methyl-2-buten-1-yl)acetamide | 1.5 (Estimated) | ~500 | Not reported |

Key Trends :

- Electron-withdrawing groups : The nitro group in N-(3-nitrophenyl)acetamide enhances water solubility due to polar interactions, despite its moderate logP .

- Branched alkyl chains : Compounds like N-(1,1,3,3-tetramethylbutyl)acetamide exhibit lower solubility, aligning with increased hydrophobicity .

- Unsaturation : The butenyl group in N-(3-methyl-2-buten-1-yl)acetamide may reduce melting points compared to saturated analogs due to disrupted crystal packing .

Biological Activity

Acetamide, N-(1-acetyl-3-methylbutyl)-, a compound with the molecular formula C9H17NO2 and CAS number 30057-77-3, has garnered interest in various biological and medicinal research contexts. This article delves into its biological activity, synthesis methods, and potential applications.

Molecular Characteristics:

- Molecular Formula: C9H17NO2

- Molecular Weight: 171.24 g/mol

- IUPAC Name: N-(5-methyl-2-oxohexan-3-yl)acetamide

Synthesis Methods:

The synthesis of Acetamide, N-(1-acetyl-3-methylbutyl)- typically involves the reaction of acetic acid derivatives with amines. A common method is the reaction of acetic anhydride with 3-methylbutylamine under controlled conditions. This reaction is usually facilitated by a catalyst in an inert atmosphere to minimize side reactions.

Biological Activity

Acetamide, N-(1-acetyl-3-methylbutyl)- has shown potential in various biological activities:

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes and proteins, influencing biochemical pathways. It has been studied for its potential to act as an inhibitor or activator of certain enzymes, which could affect cellular processes .

Anticancer Properties

A study focused on heme oxygenase-1 (HO-1) inhibitors highlighted compounds similar to Acetamide, N-(1-acetyl-3-methylbutyl)- that exhibit anticancer activity. The inhibition of HO-1 has been correlated with reduced tumor growth in various cancer cell lines, including prostate and glioblastoma cells. Compounds derived from similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

The mechanism of action for Acetamide, N-(1-acetyl-3-methylbutyl)- involves its ability to modulate enzyme activity through binding interactions. This modulation can lead to alterations in metabolic pathways that are crucial for cell survival and proliferation. The specific targets and pathways affected depend on the biological context in which the compound is applied .

Study on HO-1 Inhibition

In a study evaluating novel acetamide-based compounds for HO-1 inhibition, several derivatives were tested for their efficacy against cancer cell lines. The results indicated that some compounds exhibited IC50 values as low as 8 μM against HO-1, suggesting significant potential for therapeutic applications in oncology .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 7i | 0.9 | U87MG |

| 7l | 1.2 | U87MG |

| 7o | 8.0 | DU145 |

Comparative Analysis with Similar Compounds

Acetamide, N-(1-acetyl-3-methylbutyl)- can be compared with other acetamides based on structural variations:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Acetamide, N-methyl- | Methyl group instead of acetyl | Moderate antibacterial |

| N-(3-Methylbutyl)acetamide | 3-Methylbutyl group | Anticancer properties |

This comparison highlights the unique aspects of Acetamide, N-(1-acetyl-3-methylbutyl)- that may contribute to its distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.